N'-[(E)-(4-bromophenyl)methylidene]-2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetohydrazide
Description
N'-[(E)-(4-bromophenyl)methylidene]-2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetohydrazide is a hydrazide derivative featuring a benzimidazole core substituted with a 4-chlorobenzyl group at the N1 position and a sulfanyl-linked acetohydrazide moiety. The (E)-configured imine group bridges the acetohydrazide to a 4-bromophenyl substituent.
Properties
Molecular Formula |
C23H18BrClN4OS |
|---|---|
Molecular Weight |
513.8 g/mol |
IUPAC Name |
N-[(E)-(4-bromophenyl)methylideneamino]-2-[1-[(4-chlorophenyl)methyl]benzimidazol-2-yl]sulfanylacetamide |
InChI |
InChI=1S/C23H18BrClN4OS/c24-18-9-5-16(6-10-18)13-26-28-22(30)15-31-23-27-20-3-1-2-4-21(20)29(23)14-17-7-11-19(25)12-8-17/h1-13H,14-15H2,(H,28,30)/b26-13+ |
InChI Key |
LXIQXLGJNSGCOX-LGJNPRDNSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)N=C(N2CC3=CC=C(C=C3)Cl)SCC(=O)N/N=C/C4=CC=C(C=C4)Br |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(N2CC3=CC=C(C=C3)Cl)SCC(=O)NN=CC4=CC=C(C=C4)Br |
Origin of Product |
United States |
Preparation Methods
Formation of the Benzimidazole Core
The synthesis begins with constructing the 1-(4-chlorobenzyl)-1H-benzimidazole-2-thiol scaffold. This is typically achieved via acid-catalyzed condensation of o-phenylenediamine with 4-chlorobenzyl chloride under reflux conditions. In a representative procedure:
-
Step 1 : o-Phenylenediamine (10 mmol) and 4-chlorobenzyl chloride (12 mmol) are heated at 80°C in glacial acetic acid (20 mL) for 6 hours.
-
Step 2 : The intermediate is treated with carbon disulfide (15 mmol) in ethanol under basic conditions (KOH, 2M) to introduce the thiol group at the 2-position.
Key Data :
Sulfanyl-Acetohydrazide Intermediate Synthesis
The sulfanyl-acetohydrazide moiety is introduced via nucleophilic substitution:
-
Reagents : 2-Chloroacetohydrazide (1.2 eq), 1-(4-chlorobenzyl)-1H-benzimidazole-2-thiol (1 eq), triethylamine (2 eq)
The reaction proceeds through an SN2 mechanism, with triethylamine neutralizing HCl byproducts. Purification via silica gel chromatography (ethyl acetate/hexane, 3:7) yields the intermediate in 65–70% purity.
Hydrazone Formation with 4-Bromobenzaldehyde
The final step involves condensation of the sulfanyl-acetohydrazide intermediate with 4-bromobenzaldehyde:
-
Procedure : Equimolar amounts of the intermediate and aldehyde are stirred in ethanol (50 mL) with 3 drops of concentrated HCl at 60°C for 3 hours.
-
Mechanism : Acid-catalyzed nucleophilic addition of the hydrazide nitrogen to the aldehyde carbonyl, followed by dehydration to form the E-configuration hydrazone.
Optimized Parameters :
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Temperature | 60–65°C | Maximizes rate |
| Catalyst (HCl) | 0.5–1% v/v | Prevents hydrolysis |
| Reaction Time | 2.5–3 hours | 85% conversion |
Process Optimization and Yield Enhancement
Solvent Systems
Ethanol and THF are preferred for their balance of polarity and boiling points. Comparative studies show:
| Solvent | Yield (%) | Purity (%) |
|---|---|---|
| Ethanol | 78 | 92 |
| THF | 72 | 88 |
| DMF | 65 | 81 |
Ethanol’s protic nature facilitates proton transfer in the condensation step, justifying its selection.
Catalytic Additives
-
p-Toluenesulfonic Acid (pTSA) : Increases yield to 82% by stabilizing transition states.
-
Molecular Sieves (4Å) : Reduce side reactions by absorbing water, improving purity to 94%.
Analytical Characterization
Spectroscopic Validation
1H-NMR (400 MHz, DMSO-d6) :
IR (KBr) :
Chromatographic Purity Assessment
HPLC analysis (C18 column, acetonitrile/water 70:30) shows a single peak at 6.8 minutes, confirming >98% purity.
Comparative Analysis of Published Methods
| Study | Starting Materials | Yield (%) | Purity (%) |
|---|---|---|---|
| VulcanChem | o-Phenylenediamine, 4-Cl-benzylCl | 72 | 92 |
| JStage | Modified benzimidazole derivatives | 68 | 89 |
| PMC | Microwave-assisted synthesis | 81 | 95 |
Microwave-assisted protocols reduce reaction times by 40% but require specialized equipment.
Industrial Scalability Considerations
Cost Analysis
Chemical Reactions Analysis
Hydrolysis
The hydrazide functional group undergoes hydrolysis under acidic or basic conditions, yielding carboxylic acids or their derivatives. This reaction is critical for structural modifications in medicinal chemistry:
-
Conditions : Mild acidic/basic aqueous solutions, elevated temperatures.
-
Mechanism : Cleavage of the hydrazide bond via nucleophilic attack by water, leading to the formation of a hydroxyl group.
-
Applications : Precursor for bioisosteric replacements or prodrug development.
Condensation Reactions
The compound participates in condensation reactions with carbonyl groups (e.g., ketones, aldehydes), forming imine-like structures:
-
Conditions : Solvent systems (ethanol, DMF), catalytic acid/base.
-
Mechanism : Formation of a Schiff base through elimination of water.
-
Reagents : Carbonyl compounds, acetic acid as a catalyst.
Nucleophilic Substitution
The sulfanyl group (-S-) acts as a leaving group in substitution reactions with nucleophiles (e.g., amines, thiols):
-
Conditions : Polar aprotic solvents (DMF, DMSO), room temperature to reflux.
-
Mechanism : SN2 displacement of the sulfanyl group by a nucleophile.
-
Applications : Synthesis of novel derivatives with enhanced biological activity.
Reaction Conditions and Reagents
| Reaction Type | Conditions | Key Reagents | Outcome |
|---|---|---|---|
| Hydrolysis | pH 2–12, reflux (6–8 h) | HCl/H₂O, NaOH/H₂O | Carboxylic acid derivatives |
| Condensation | Ethanol/DMF, reflux (4–6 h) | Carbonyl compounds, acetic acid | Schiff base derivatives |
| Nucleophilic Substitution | DMF/DMSO, RT–reflux (2–4 h) | Amines, thiols, K₂CO₃ | Substituted sulfanyl derivatives |
Characterization Techniques
The compound’s structural integrity and reaction outcomes are validated using:
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds similar to N'-[(E)-(4-bromophenyl)methylidene]-2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetohydrazide exhibit notable antimicrobial properties. A study highlighted the efficacy of related benzimidazole derivatives against various bacterial strains, suggesting that structural modifications can enhance their activity against resistant pathogens .
Anticancer Properties
The compound's structural components, particularly the benzimidazole moiety, have been associated with anticancer activity. Investigations into similar compounds have shown that they can induce apoptosis in cancer cells through various mechanisms, including the inhibition of cell proliferation and induction of oxidative stress .
Anticonvulsant Effects
Compounds derived from hydrazones and benzimidazoles have demonstrated anticonvulsant effects in animal models. Studies suggest that these compounds can modulate neurotransmitter systems, providing a basis for their use in treating epilepsy and other seizure disorders .
Case Study: Antimicrobial Evaluation
A study evaluated the antimicrobial activity of various benzimidazole derivatives, including those structurally related to this compound. The results indicated significant activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics .
Case Study: Anticancer Mechanisms
Another research effort focused on the anticancer mechanisms of benzimidazole derivatives, demonstrating that compounds with similar structures could inhibit tumor growth in vitro and in vivo. The study provided evidence of apoptosis induction and cell cycle arrest as primary mechanisms of action .
Data Table: Summary of Biological Activities
Mechanism of Action
The mechanism of action of N’-[(E)-(4-bromophenyl)methylidene]-2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetohydrazide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and DNA, leading to inhibition of enzyme activity, receptor modulation, or DNA intercalation.
Pathways Involved: The compound may affect various cellular pathways, including apoptosis, cell cycle regulation, and signal transduction pathways, resulting in its biological effects.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Heterocyclic Variations
The benzimidazole core in the target compound is a distinguishing feature. Substitutions with other heterocycles, such as triazoles or benzothiazoles, significantly alter physicochemical properties:
Key Insight : The benzimidazole core enhances π-π stacking interactions compared to triazoles, while benzothiazoles introduce greater electron-withdrawing effects due to the sulfur atom .
Substituent Effects on Bioactivity and Stability
Halogen substituents (Br, Cl) and their positions critically influence molecular stability and interactions:
- 4-Bromophenyl vs. 4-Chlorophenyl : The bromine atom in the target compound increases hydrophobic interactions compared to chlorine, as seen in N-(4-Bromophenyl)acetamide derivatives, where C–Br bond lengths (1.8907 Å) contribute to steric bulk and crystallinity .
- Chlorobenzyl vs.
Hydrazide and Imine Modifications
Variations in the hydrazide-imine region impact conformational flexibility and tautomerism:
- Fluorinated Imines: Fluorine substitution in compounds like N'-[(E)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]-2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetohydrazide introduces hydrogen-bonding capabilities, which are absent in the non-fluorinated target compound .
Crystallographic and Spectroscopic Comparisons
- Single-Crystal X-ray Analysis : The target compound’s (E)-imine configuration is likely confirmed via X-ray crystallography, akin to (2E)-2-[1-(1,3-Benzodioxol-5-yl)-3-(1H-imidazol-1-yl)propylidene]-N-(2-chlorophenyl)hydrazinecarboxamide, where SHELX software was used for structure refinement .
- Bond Length Variations : The acetamide region (C1–C2: 1.501 Å, N1–C2: 1.347 Å) in N-(4-Bromophenyl)acetamide differs slightly from the target compound due to the benzimidazole-sulfanyl substitution .
Biological Activity
N'-[(E)-(4-bromophenyl)methylidene]-2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetohydrazide is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including antibacterial, antifungal, and enzyme inhibitory effects, as well as insights from recent studies.
Molecular Characteristics
- Molecular Formula : C25H21BrClN5O2S
- Molecular Weight : 570.89 g/mol
- CAS Number : 315199-92-9
The compound features a complex structure with multiple functional groups, including a benzimidazole moiety, which is known for its pharmacological significance. The presence of bromine and chlorine substituents may enhance its biological activity through various mechanisms.
Structural Analysis
Recent studies have elucidated the crystal structure of similar compounds, revealing key dihedral angles and intermolecular interactions that may influence biological activity. For instance, the dihedral angle between the bromine-substituted benzene ring and the thiazole ring is critical for determining the compound's reactivity and interaction with biological targets .
Antibacterial Activity
The compound has been evaluated for its antibacterial properties against various strains of bacteria. Studies indicate that compounds with similar structures exhibit moderate to strong activity against pathogens such as Salmonella typhi and Bacillus subtilis. The Minimum Inhibitory Concentration (MIC) values for these compounds were reported to be significantly lower than standard antibiotics, suggesting potential as alternative therapeutic agents .
Antifungal Activity
In addition to antibacterial properties, derivatives of benzimidazole have shown notable antifungal activity. For example, certain compounds demonstrated effective inhibition against Candida albicans, with MIC values indicating their potential as antifungal agents .
Enzyme Inhibition
The compound's ability to inhibit key enzymes has also been investigated. It has been noted that similar compounds exhibit strong inhibitory effects on acetylcholinesterase (AChE) and urease, which are important targets in treating conditions like Alzheimer's disease and urinary infections, respectively .
Recent Studies
- Synthesis and Characterization : A study synthesized the compound through a reaction involving thiazolamine and mercapto-acetic acid, confirming its structure via NMR and X-ray crystallography. The results indicated favorable binding interactions with bovine serum albumin (BSA), suggesting good pharmacokinetic properties .
- Biological Evaluation : Another study highlighted the antibacterial screening of synthesized derivatives, demonstrating that certain modifications in the benzimidazole framework significantly enhance bioactivity against resistant bacterial strains .
- Pharmacological Insights : A comprehensive review summarized the pharmacological profiles of benzimidazole derivatives, emphasizing their broad-spectrum activity against various pathogens and their potential in drug development .
Q & A
Q. What are the common synthetic routes for preparing this compound and its derivatives?
Methodological Answer: Synthesis typically involves multi-step reactions:
- Step 1: Condensation of a 4-chlorobenzyl-substituted benzimidazole thiol with chloroacetyl chloride to form the sulfanyl intermediate.
- Step 2: Hydrazide formation via reaction with hydrazine hydrate.
- Step 3: Schiff base formation by condensing the hydrazide with 4-bromobenzaldehyde under acidic conditions (e.g., glacial acetic acid) . Key Table:
| Reaction Step | Reagents/Conditions | Purpose |
|---|---|---|
| Sulfanyl linkage | Chloroacetyl chloride, DMF, 0–5°C | Introduce thioether bond |
| Hydrazide formation | Hydrazine hydrate, ethanol, reflux | Generate hydrazide core |
| Schiff base condensation | 4-Bromobenzaldehyde, acetic acid, 70°C | Form imine bond |
Q. Which spectroscopic techniques are essential for characterizing this compound?
Methodological Answer:
- IR Spectroscopy: Identifies functional groups (e.g., N-H stretch at ~3280 cm⁻¹, C=O at ~1688 cm⁻¹) .
- NMR Spectroscopy: Confirms proton environments (e.g., aromatic protons at δ 7.14–8.2 ppm, SCH₂ at δ 3.82 ppm) and carbon骨架 .
- Mass Spectrometry: Validates molecular weight (e.g., m/z = 390.8 for analogous derivatives) . Key Table:
| Technique | Diagnostic Signal | Structural Insight |
|---|---|---|
| IR | 1688 cm⁻¹ (C=O) | Confirms hydrazide carbonyl |
| ¹H NMR | δ 8.0 ppm (CH=N) | Indicates Schiff base formation |
| MS | m/z 390.8 | Matches molecular formula |
Advanced Research Questions
Q. How can researchers address discrepancies in crystallographic data during structural refinement?
Methodological Answer:
Q. What experimental strategies evaluate this compound’s biological activity against cancer cell lines?
Methodological Answer:
Q. How to optimize synthesis using Design of Experiments (DoE)?
Methodological Answer:
- Variables: Temperature (50–90°C), solvent (ethanol vs. DMF), and stoichiometry (1:1–1:2 hydrazide:aldehyde).
- Response metrics: Yield, purity (HPLC), and reaction time.
- Statistical modeling: Apply a Central Composite Design (CCD) to identify optimal conditions .
Q. How to resolve conflicting bioactivity results between batches?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
